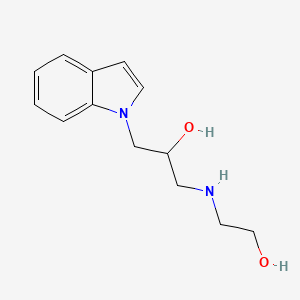

1-(2-羟基-乙基氨基)-3-吲哚-1-基-丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

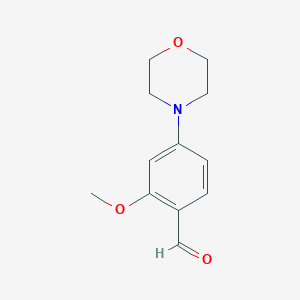

The compound "1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse pharmacological activities, including adrenolytic properties, which are the ability to block adrenergic receptors involved in cardiovascular functions . These compounds have been synthesized and tested for various biological activities, including antiarrhythmic and hypotensive effects .

Synthesis Analysis

The synthesis of indole derivatives typically involves multi-step reactions that may include the formation of indole rings, the introduction of substituents, and the attachment of various functional groups to the indole core. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which involves steps that are likely similar to those needed for the synthesis of "1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol" . Additionally, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole indicates the versatility of indole chemistry and the potential for creating a variety of indole-based compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring and the nature of the functional groups attached to it significantly influence the biological activity of these compounds. For example, the presence of methoxy groups and the specific configuration of enantiomers can affect the adrenolytic activity and the binding affinity to adrenoceptors .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including hydroamination, which is the addition of an amine to a multiple bond, such as an alkene or alkyne . This reaction can be used to introduce amino functional groups into the indole framework, potentially leading to compounds with biological activity. The reactivity of indole derivatives can also be influenced by the presence of substituents, which can either facilitate or hinder certain reactions due to steric or electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and molar absorptivity, are crucial for their pharmacological application. For instance, the formation of a highly stable complex with copper(II) by an indole derivative indicates the potential for such compounds to be used in spectrophotometric methods for the determination of copper in various samples . The stability of the complex and the sensitivity of the method are important parameters for practical applications. Additionally, the crystal structure of related indole derivatives can provide insights into the intermolecular interactions and the absolute configuration of these compounds, which are important for understanding their biological activities .

科学研究应用

合成和生物活性

该化合物及其类似物已被合成并研究其生物活性,展示了一系列药理作用。特别是,该化合物的衍生物已被评估其肾上腺能活性,由于其心电图、抗心律失常、降压和解痉活性以及对 α(1)-、α(2)- 和 β(1)-肾上腺素受体的亲和力,在心血管疾病治疗中显示出潜力。这些发现表明这些化合物对于开发新的心血管药物可能具有重要意义,某些类似物与其拮抗剂效力相比,可与卡维地洛等现有药物相媲美 (Groszek et al., 2009)。

药代动力学和药物设计

该化合物衍生物的药代动力学已在体内进行了研究,揭示了其分布、代谢和排泄的见解。已经开发出一种灵敏的 LC-MS/MS 方法来定量大鼠血清中的新型氨基丙烷-2-醇衍生物,表明这些化合物在药理研究中的实用性及其在治疗应用中的潜力。该研究提供了有关这些化合物的末端半衰期和绝对生物利用度的宝贵数据,这对于进一步的药物开发和优化至关重要 (Walczak, 2014)。

化学转化和合成路线

这些化合物的合成路线说明了化学多功能性以及产生具有不同生物活性的多种分子结构的潜力。研究探索了导致产生具有潜在治疗应用的新型衍生物的转化。例如,某些前体转化为 3-芳基-2-(乙基氨基)丙烷-1-醇展示了合成具有潜在生物活性的新分子的创新方法 (Mollet et al., 2011)。

金属配合物和席夫碱

该化合物和相关衍生物已被用于制备金属配合物和席夫碱,突出了这些物质广泛的化学适用性。用衍生自该化合物类别的席夫碱制备和光谱表征过渡金属配合物,强调了它们在材料科学和催化中的潜力。这些研究为进一步探索用于各种应用的金属配合物奠定了基础,包括催化、材料科学,甚至作为潜在的治疗剂 (Al-Daffaay, 2022)。

作用机制

- The primary target of indolol is topoisomerase I (Top1) . Topoisomerases are essential enzymes involved in DNA replication and repair. Top1 specifically introduces transient single-strand breaks in DNA, allowing for relaxation of supercoiled DNA during replication and transcription .

Target of Action

属性

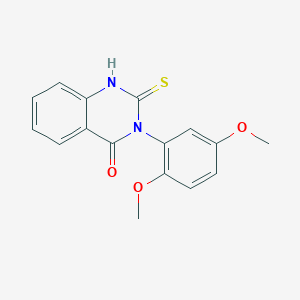

IUPAC Name |

1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNWOPHKHNYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)